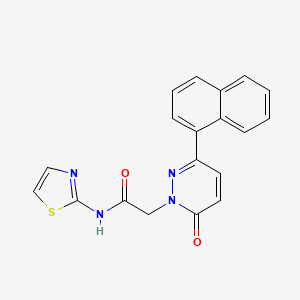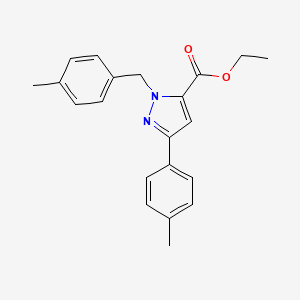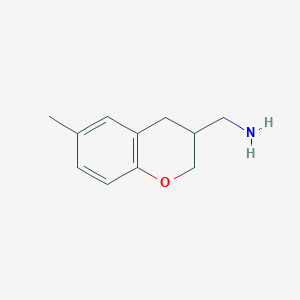![molecular formula C8H11N3O B14866513 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine CAS No. 1260670-87-8](/img/structure/B14866513.png)
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique pyrano-pyridine structure, which contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine typically involves multicomponent reactions. One common method includes the reaction of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine-2-carboxylic acid ethyl ester with various reagents such as chloroacetic acid chloride, triethyl orthoformate, and hydrazine hydrate . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of reduced pyrano-pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Pyrano[2,3-b]quinoline: Shares a similar pyrano structure but differs in the fused ring system.
Pyrano[4,3-b]thieno[3,2-e]pyridine: Contains a thieno ring instead of a pyridine ring.
Triazolo[4,3-c]pyrimidines: Features a triazole ring fused to the pyridine ring.
Uniqueness: 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine is unique due to its specific substitution pattern and the presence of two amino groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its diverse applications in scientific research further highlight its significance.
Properties
CAS No. |
1260670-87-8 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridine-2,3-diamine |
InChI |
InChI=1S/C8H11N3O/c9-6-3-5-4-12-2-1-7(5)11-8(6)10/h3H,1-2,4,9H2,(H2,10,11) |
InChI Key |
LBZYZUIKTMAUSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


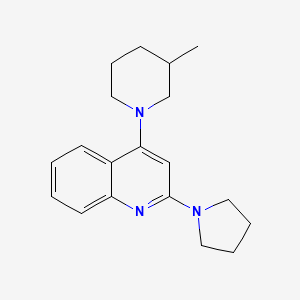
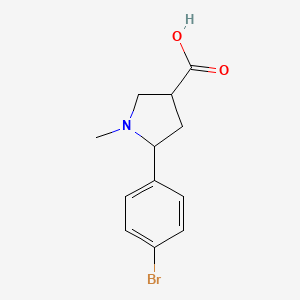
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)

![1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine](/img/structure/B14866467.png)

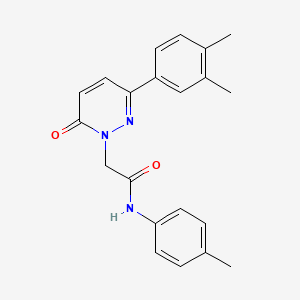

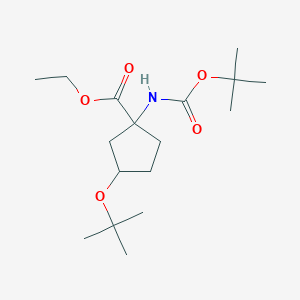
![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)
